molecular formula C21H27N3O3 B14885879 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B14885879
M. Wt: 369.5 g/mol
InChI Key: JTPFUZNDXQRAIJ-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, a morpholino group, and a cyclopenta[c]pyridine core, making it a unique structure for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopenta[c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the morpholino group: This step involves the reaction of the intermediate with morpholine under controlled conditions.

    Attachment of the cyclohexyl group: This can be done through a substitution reaction where the cyclohexyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:

    Scaling up reaction volumes: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Optimizing reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares the morpholino and oxoethoxy groups but differs in the core structure.

    1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Contains a cyclohexyl and morpholino group but has a different functional group arrangement.

Uniqueness

1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

1-cyclohexyl-3-(2-morpholin-4-yl-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C21H27N3O3/c22-13-18-16-7-4-8-17(16)20(15-5-2-1-3-6-15)23-21(18)27-14-19(25)24-9-11-26-12-10-24/h15H,1-12,14H2

InChI Key

JTPFUZNDXQRAIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(C3=C2CCC3)C#N)OCC(=O)N4CCOCC4

Origin of Product

United States

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